molecular formula C16H15Cl2NO4S B2480287 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1421513-72-5

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2480287
CAS No.: 1421513-72-5
M. Wt: 388.26
InChI Key: DYKPUCYCBFGHQJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzene ring, a dihydrobenzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the chlorination of benzenesulfonamide followed by the introduction of the dihydrobenzofuran moiety through a series of nucleophilic substitution reactions. The final step often involves the addition of the hydroxyethyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to maximize yield and purity. Industrial methods may also include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

The compound 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Structural Insights

The compound features a sulfonamide group that is known for its biological activity, particularly in antibacterial and anticancer applications. The presence of the benzofuran moiety is also significant as it contributes to the compound's pharmacological properties.

Antimicrobial Activity

The sulfonamide component suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications. In vitro studies have shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds suggest that this class of molecules may inhibit cancer cell proliferation. For instance, derivatives containing similar structures have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzofuran ring can enhance antitumor efficacy.

Neuroprotective Effects

Research has indicated that compounds with a benzofuran structure may exhibit neuroprotective properties. Studies on related compounds have shown potential in protecting neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptide, which is implicated in Alzheimer's disease.

Case Study 1: Antimicrobial Testing

A study evaluated the antibacterial properties of various sulfonamide derivatives, including those structurally similar to This compound . The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.

Case Study 2: Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzofuran derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in cancer therapeutics.

Case Study 3: Neuroprotection in PC12 Cells

A study assessed the effects of related benzofuran derivatives on PC12 cells exposed to amyloid-beta toxicity. Results showed increased cell viability at concentrations of 1.25 to 5 µg/mL, indicating significant protection against neurotoxicity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
Compound CBacillus subtilis0.5

Table 2: Antitumor Efficacy Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
Compound DMelanoma0.1
Compound ENon-small cell lung cancer0.5
Compound FBreast cancer0.3

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme function by mimicking the natural substrate, while the dihydrobenzofuran moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the dihydrobenzofuran and hydroxyethyl groups, making it less complex.

    N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide: Similar structure but without the dichloro substitution on the benzene ring.

Uniqueness

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2,5-Dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H16Cl2N2O4SC_{15}H_{16}Cl_2N_2O_4S and a molecular weight of approximately 395.27 g/mol. The presence of the dichloro and sulfonamide groups enhances its biological activity by influencing interactions with biological targets.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including those similar to this compound. For instance, compounds derived from benzofuran have been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), both key players in inflammatory processes.

In a study involving macrophages stimulated with lipopolysaccharides (LPS), several benzofuran derivatives demonstrated significant inhibition of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2), with IC50 values ranging from 1.1 to 20.5 µM for various compounds . This suggests that the compound may possess similar inhibitory effects on inflammatory pathways.

Anticancer Properties

The anticancer activity of benzofuran derivatives has also garnered attention. In vitro studies on human colorectal adenocarcinoma cell lines (HCT116) revealed that certain benzofuran compounds could inhibit cell proliferation by approximately 70% while inducing apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 .

The structure-activity relationship indicates that the presence of halogen atoms and hydroxyl groups enhances the anticancer efficacy of these compounds. The potential for this compound to exhibit similar effects is plausible given its structural similarities to these active derivatives.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : By targeting COX-2 and iNOS, the compound may reduce the production of pro-inflammatory cytokines and mediators.
  • Induction of Apoptosis : The ability to modulate apoptotic pathways through Bcl-2 inhibition suggests a dual role in cancer therapy—both reducing inflammation and inducing cancer cell death.
  • Structural Influence : The unique structural features, such as the sulfonamide group and dichloro substitution, may facilitate binding to specific targets involved in inflammation and cancer progression.

Data Tables

Biological Activity IC50 Values (µM) Target
IL-6 Inhibition1.1 - 20.5COX-2
PGE2 Inhibition1.1 - 20.5iNOS
Cell Proliferation~70% inhibitionHCT116
Apoptosis InductionSignificantBcl-2 downregulation

Case Studies

  • Anti-inflammatory Study : A recent investigation into fluorinated benzofuran derivatives demonstrated their ability to suppress LPS-induced inflammation in macrophages, highlighting their potential therapeutic applications in chronic inflammatory diseases .
  • Anticancer Study : Research on novel benzofuran compounds revealed significant anticancer effects against HCT116 cells, with two compounds showing over 70% inhibition of cell proliferation while promoting apoptosis through PARP cleavage .

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKPUCYCBFGHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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